Sodium ((2R,3S,4R,5R)-5-(2-amino-6-thioxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate
Overview
Description
Thiopurine metabolite, blocking activation of GTPase Rac1 in T lymphocytes; High Quality Biochemicals for Research Uses
Scientific Research Applications
1. Pharmacokinetics and Metabolism
A study by Jia et al. (2016) focused on the pharmacokinetics of IMM-H007, a compound related to the subject molecule, and its major metabolites in hamsters. The research highlights the methods for quantifying these substances and their applications in studying drug metabolism.
2. Synthesis of Nucleosides
Research by Hřebabecký et al. (2006) explores the synthesis of novel nucleosides derived from compounds structurally similar to the subject molecule. This study contributes to understanding the synthesis pathways of complex nucleosides.
3. Structural Analysis
A study on the structures of lasalocid sodium salts by Shui & Eggleston (1995) provides insights into the molecular arrangement and coordination spheres of similar sodium-based compounds.
4. Synthesis of Nucleotide Analogs
Research by Janeba et al. (2000) involves the synthesis of nucleotide analogs using processes similar to those that might be used for the subject compound, highlighting the methodologies in synthetic chemistry.
5. Probing Adenylyl Cyclases
A study by Emmrich et al. (2010) discusses the synthesis of a stable ATP analog, which is relevant to the study of compounds like the subject molecule in probing the function of adenylyl cyclases.
6. Pesticidal Activity
Eliazyan et al. (2013) investigated the synthesis of thiazole derivatives, structurally related to the subject compound, and their potential pesticidal activity, as documented in their study here.
7. Synthesis of Novel Compounds
The synthesis of novel compounds like Sheng-jin (2007) explores methods that could be applied to the synthesis of similar complex sodium compounds.
8. Antiviral Activity
The synthesis and antiviral activity of pyrazolo[3,4-d]pyrimidine analogues, as studied by Saxena et al. (1990), provide insights into the potential therapeutic applications of structurally related compounds.
9. Antibacterial and Surface Activity
Research by El-Sayed (2006) on 1,2,4-triazole derivatives shows the antibacterial and surface activities of compounds related to the subject molecule.
10. Synthesis of Purine Nucleosides
The synthesis of biologically significant purine nucleosides, as reported by Hanna et al. (1988), is relevant to the study of similar sodium-based purine compounds.
11. Crystal Structure Analysis
Haines & Hughes (2018) analyzed the crystal structure of sodium d-mannit-1-ylsulfonate, offering insights into the structural aspects of similar sodium-based compounds, as seen in their study here.
12. Synthesis of Carbapenem Antibiotic
Williams et al. (2005) detailed a practical synthesis of the carbapenem antibiotic ertapenem sodium, which can provide insights into the synthesis processes for structurally related sodium compounds. Their study can be accessed here.
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7PS.2Na/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20;;/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCOFDYIRHRQLK-LGVAUZIVSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=NC2=S)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)NC(=NC2=S)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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